molecular formula C16H14F2N2O2S B251357 N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea

N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea

Cat. No. B251357
M. Wt: 336.4 g/mol
InChI Key: FJWJFLPXZPYLGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea, also known as DFP-10825, is a chemical compound that has gained attention from the scientific community due to its potential applications in various fields of research. DFP-10825 has been shown to exhibit significant biological activity, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea is not fully understood, but studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea has been shown to downregulate the expression of certain genes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea has been shown to exhibit significant biochemical and physiological effects in various cell lines. Studies have shown that N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea can induce cell cycle arrest, inhibit cell migration and invasion, and induce apoptosis in cancer cells. Additionally, N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea has been shown to modulate the expression of various proteins involved in cancer cell signaling pathways.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for further investigation as a potential anti-cancer agent. Additionally, N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea has been shown to exhibit low toxicity in normal cells, making it a safer alternative to other chemotherapeutic agents. However, one limitation of using N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research involving N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea. One potential area of investigation is the development of more efficient synthesis methods for N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea, which could lead to greater availability of the compound for further research. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea and its potential applications in cancer therapy. Finally, investigations into the potential use of N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea in combination with other chemotherapeutic agents could lead to the development of more effective cancer treatments.

Synthesis Methods

The synthesis of N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea involves the reaction of 2-(difluoromethoxy)aniline with phenylacetyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea has been studied for its potential applications in the field of cancer research. Studies have shown that N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[2-(difluoromethoxy)phenyl]-N'-(phenylacetyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for further investigation as a potential anti-cancer agent.

properties

Molecular Formula

C16H14F2N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C16H14F2N2O2S/c17-15(18)22-13-9-5-4-8-12(13)19-16(23)20-14(21)10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H2,19,20,21,23)

InChI Key

FJWJFLPXZPYLGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2OC(F)F

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC=C2OC(F)F

Origin of Product

United States

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